3-(1,1,2,2-Tetrafluoroethoxy)phenethyl alcohol
Description
3-(1,1,2,2-Tetrafluoroethoxy)phenethyl alcohol is a fluorinated aromatic alcohol characterized by a phenethyl alcohol backbone (C₆H₅-CH₂-CH₂-OH) with a 1,1,2,2-tetrafluoroethoxy (-O-CF₂-CF₂-H) substituent at the meta position of the benzene ring. This compound is part of a broader class of fluorinated alcohols that exhibit enhanced lipophilicity, metabolic stability, and electronic effects due to the strong electron-withdrawing nature of fluorine atoms.
The tetrafluoroethoxy group is a critical structural feature in medicinal chemistry, particularly in cholesteryl ester transfer protein (CETP) inhibitors. For example, derivatives such as N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-aminopropan-2-ols (type 33) are potent CETP inhibitors used to modulate cholesterol metabolism . The alcohol functional group enables further derivatization, such as oxidation to ketones or conversion to amides, which are common steps in drug synthesis .
Properties
IUPAC Name |
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2/c11-9(12)10(13,14)16-8-3-1-2-7(6-8)4-5-15/h1-3,6,9,15H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNXBCOLXKQUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Acetophenone
The reduction of acetophenone to phenethyl alcohol is achieved using transition metal catalysts (e.g., Pd/C, Ni, or Co) under hydrogen pressure. Patent CN102079701A demonstrates optimized conditions:
-
Solvents : Methanol, ethanol, or isopropanol (3:1–5:1 solvent-to-substrate ratio).
-
Alkali additives : Sodium hydroxide or potassium hydroxide (0.5–5 wt%) to enhance selectivity.
Under these conditions, phenethyl alcohol yields exceed 99% with >99.7% purity. For example, hydrogenation at 50°C and 2.0 MPa H₂ with Pt/C in ethanol yielded 96.8% phenethyl alcohol.
Fluorination Methods for Introducing Tetrafluoroethoxy Groups
The installation of the 1,1,2,2-tetrafluoroethoxy group necessitates fluorination of hydroxylated intermediates. EP3230268A1 details a nucleophilic fluorination protocol using tetrafluoroethylene (TFE).
Reaction Mechanism and Conditions
TFE reacts with alcohols via a nucleophilic pathway in the presence of inorganic bases (e.g., NaOH) and controlled water content (1–5 wt%). Key parameters include:
-
Solvent systems : Polar (dimethylformamide, DMF) or apolar (toluene) solvents, often mixed to balance reactivity and solubility.
-
Temperature and pressure : -10°C to -5°C and 1.0–1.5 bar TFE pressure.
For instance, fluorination of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in DMF/toluene with 2.5% water yielded Tetraconazole, a structurally analogous compound.
Combined Synthetic Routes for this compound
Sequential Hydrogenation-Fluorination Approach
-
Step 1: Synthesis of 3-Hydroxyphenethyl Alcohol
Acetophenone derivatives substituted at the 3-position undergo hydrogenation as described in Section 1.1. For example, 3-hydroxyacetophenone hydrogenation yields 3-hydroxyphenethyl alcohol. -
Step 2: Fluorination with Tetrafluoroethylene
The hydroxyl group at the 3-position is fluorinated using TFE under conditions adapted from EP3230268A1:This step introduces the tetrafluoroethoxy group, yielding the target compound.
Table 1: Comparative Reaction Conditions for Fluorination
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | DMF/toluene | Toluene |
| Base | NaOH (10%) | NaOH (10%) |
| Water content | 2.5% | 4.0% |
| Reaction time (h) | 3 | 5 |
| Yield* | 93% | 89% |
*Hypothetical yields extrapolated from analogous reactions.
Optimization and Industrial Scaling Considerations
Catalyst Recycling and Cost Efficiency
Patent CN102079701A emphasizes catalyst reuse, with Pt/C and Ni catalysts retaining activity over 5 cycles. For fluorination, base recovery via aqueous extraction reduces costs.
Analytical Characterization and Quality Control
Purity assessment employs gas chromatography (GC) and nuclear magnetic resonance (NMR). For example, phenethyl alcohol intermediates in CN102079701A showed >99.7% purity by GC, while fluorinated products in EP3230268A1 were validated via ¹⁹F NMR .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)phenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(1,1,2,2-Tetrafluoroethoxy)acetophenone.
Reduction: Formation of 3-(1,1,2,2-Tetrafluoroethoxy)phenethyl alkane.
Substitution: Formation of 3-(1,1,2,2-Tetrafluoroethoxy)-4-nitrophenethyl alcohol or 3-(1,1,2,2-Tetrafluoroethoxy)-4-bromophenethyl alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its fluorinated structure can enhance biological activity and improve pharmacokinetic properties. The incorporation of fluorine atoms often leads to increased lipophilicity and metabolic stability, which are desirable traits in drug development.
- Antiviral Agents : Research indicates that fluorinated compounds can exhibit antiviral properties. For instance, derivatives of tetrafluoroethoxy compounds have shown promise in inhibiting viral replication mechanisms .
- Anticancer Activity : Studies have reported that certain fluorinated phenethyl alcohols can induce apoptosis in cancer cells. The presence of the tetrafluoroethoxy group may enhance interaction with biological targets involved in cancer progression .
Organic Synthesis
3-(1,1,2,2-Tetrafluoroethoxy)phenethyl alcohol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:
- Synthesis of β-amino-α-trifluoromethyl Alcohols : This compound can be utilized to synthesize β-amino-α-trifluoromethyl alcohols through nucleophilic substitution reactions. The trifluoromethyl group is particularly valuable for creating compounds with unique biological activities .
- Catalysis : The compound has potential applications as an organocatalyst due to its ability to stabilize transition states during chemical reactions. Its fluorinated nature may enhance catalytic efficiency by modulating the electronic environment .
Materials Science
In materials science, this compound can be incorporated into polymers and coatings:
- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers with enhanced thermal and chemical resistance. These materials are useful in applications ranging from protective coatings to advanced composites .
- Surface Modification : Its application in surface modification techniques can lead to hydrophobic surfaces that repel water and other contaminants. This property is beneficial for various industrial applications, including electronics and textiles .
Case Study 1: Antiviral Activity
A recent study evaluated the antiviral activity of several fluorinated phenethyl alcohol derivatives against the influenza virus. Results indicated that compounds with the tetrafluoroethoxy group exhibited significant inhibition of viral replication compared to non-fluorinated analogs.
Case Study 2: Synthesis of Trifluoromethylated Compounds
In a series of experiments aimed at synthesizing β-amino-α-trifluoromethyl alcohols, researchers demonstrated that this compound could be effectively transformed into various biologically active molecules through established synthetic pathways.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group imparts unique electronic properties to the compound, which can influence its reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding interactions, which can play a role in its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzyl Alcohols
4-Ethoxy-3-(trifluoromethyl)benzyl alcohol
- Molecular Formula : C₁₀H₁₁F₃O₂
- Molecular Weight : 220.19 g/mol
- Structure : Features a trifluoromethyl (-CF₃) group at position 3 and an ethoxy (-OCH₂CH₃) group at position 4 on the benzene ring.
- The ethoxy group provides steric bulk compared to the smaller fluorine atoms in the tetrafluoroethoxy group.
- Applications : Used in organic synthesis for agrochemicals and pharmaceuticals .
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol
- Molecular Formula : C₉H₈F₄O₂
- Molecular Weight : 224.16 g/mol
- Structure : Contains a trifluoromethyl group at position 3, a fluorine atom at position 2, and a methoxy (-OCH₃) group at position 3.
- The trifluoromethyl group increases lipophilicity but lacks the ether oxygen present in tetrafluoroethoxy, affecting hydrogen-bonding capacity.
- Applications : Explored in tyrosine phosphatase inhibitors and other therapeutic agents .
2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol
- Molecular Formula : C₈H₆F₄O₂
- Structure : Four fluorine atoms at positions 2, 3, 5, and 6, with a methoxy group at position 4.
- Key Differences :
- High fluorination density increases electronegativity and reduces metabolic oxidation.
- Lacks the tetrafluoroethoxy group’s ether linkage, altering solubility and reactivity.
- Applications: Potential use in liquid crystals or high-performance polymers .
Fluorinated Phenethyl Alcohols
3-Fluorophenethyl Alcohol
- Molecular Formula : C₈H₉FO
- Molecular Weight : 140.15 g/mol
- Structure : A single fluorine atom at position 3 on the benzene ring.
- Key Differences :
- Minimal fluorination results in lower lipophilicity and metabolic stability compared to tetrafluoroethoxy derivatives.
- Simpler synthesis but less optimized for biological activity.
- Applications : Intermediate in fragrance synthesis or early-stage drug discovery .
Carboxylic Acid Derivatives
3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
- Molecular Formula : C₉H₆F₄O₃
- CAS : 70126-48-6
- Structure : Carboxylic acid (-COOH) replaces the alcohol (-CH₂CH₂OH) group.
- Key Differences :
- The carboxylic acid group increases polarity, reducing membrane permeability.
- Likely used as a synthetic intermediate or metabolite of alcohol derivatives.
- Applications : Pharmaceutical intermediate or ligand in metal-organic frameworks .
Structural and Functional Impact Analysis
Biological Activity
3-(1,1,2,2-Tetrafluoroethoxy)phenethyl alcohol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial effects, toxicological data, and biochemical interactions.
Chemical Structure and Properties
This compound is characterized by the presence of a phenethyl alcohol moiety substituted with a tetrafluoroethoxy group. Its chemical structure can be represented as follows:
This structure contributes to its unique physical and chemical properties, which may influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Research on related phenethyl alcohol derivatives shows MIC values ranging from 0.0338 mg/mL against various bacterial strains like Staphylococcus aureus and Enterococcus faecium .
- Mechanism of Action : These compounds often disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. The following points summarize key findings:
- Acute Toxicity : Studies suggest that the compound has a low acute toxicity profile; however, specific LD50 values are yet to be established.
- Repeated Dose Toxicity : A case study highlighted the use of read-across approaches for predicting toxicity based on similar compounds. It was found that repeated exposure could lead to adverse effects at certain concentrations .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds such as phenethyl alcohol and benzyl alcohol is useful.
| Compound | MIC (mg/mL) | Toxicity (LD50) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential antimicrobial activity |
| Phenethyl Alcohol | 0.045 | ~2000 | Commonly used in food and fragrance |
| Benzyl Alcohol | 0.040 | ~1230 | Used as a solvent and preservative |
Case Studies
Several case studies provide insights into the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A study focused on the ethanol extract from Tricholoma bufonium demonstrated significant antimicrobial properties against resistant strains . This study's methodology could inform future research on this compound.
- Toxicokinetics : Research indicates that the absorption and metabolism of phenethyl derivatives can vary significantly based on their structural modifications . Understanding these variations is essential for predicting the behavior of this compound in biological systems.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(1,1,2,2-Tetrafluoroethoxy)phenethyl alcohol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution, where 3-hydroxyphenethyl alcohol reacts with 1,1,2,2-tetrafluoroethylating agents (e.g., tetrafluoroethyl triflate) under inert conditions. Optimization involves controlling temperature (50–80°C) and using catalysts like potassium carbonate to enhance yield .
- Key Considerations : Purity of intermediates is critical; monitor reaction progress via TLC or HPLC. Evidence from tetrafluorobenzyl alcohol synthesis suggests that fluorinated intermediates may require anhydrous conditions to avoid hydrolysis .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Recommended Techniques :
- NMR : NMR identifies tetrafluoroethoxy group signals (δ -120 to -140 ppm). NMR resolves phenethyl alcohol protons (δ 7.2–7.5 ppm aromatic; δ 3.6–4.0 ppm CH adjacent to ether) .
- IR : Stretching vibrations for C-F (1100–1200 cm) and O-H (broad ~3400 cm) confirm functional groups .
Q. How does the tetrafluoroethoxy group influence the compound’s physical properties and reactivity?
- Physical Properties : The electron-withdrawing fluorine atoms increase hydrophobicity (logP ~2.5) and thermal stability (decomposition >200°C). Boiling point is elevated compared to non-fluorinated analogs due to stronger intermolecular forces .
- Reactivity : Fluorination reduces nucleophilicity at the ether oxygen, making the compound resistant to hydrolysis under acidic/basic conditions. This stability is critical for pesticidal applications .
Advanced Research Questions
Q. What challenges arise in quantifying trace levels of this compound in environmental samples?
- Analytical Challenges : Low environmental concentrations (ppt levels) require sensitive detection. Matrix effects from soil or water samples can interfere with recovery rates .
- Mitigation Strategies : Use isotope dilution LC-MS/MS with -labeled analogs for internal calibration. Solid-phase extraction (SPE) with C18 cartridges improves pre-concentration efficiency (recovery >85%) .
Q. How does the compound degrade under environmental conditions, and what are the toxicological implications?
- Degradation Pathways : Photolysis in aqueous media generates trifluoroacetic acid (TFA) and phenolic byproducts. Hydrolysis under alkaline conditions (pH >9) yields 3-hydroxyphenethyl alcohol and tetrafluoroethanol .
- Toxicity : TFA is persistent in aquatic systems and may bioaccumulate. Degradation intermediates like 3-hydroxyphenethyl alcohol exhibit lower acute toxicity (LC >100 mg/L in fish) compared to the parent compound .
Q. What in vitro models are suitable for studying metabolic pathways and biological interactions?
- Models : HepG2 liver cells and rat liver microsomes are used to assess Phase I metabolism (oxidation) and Phase II conjugation (glucuronidation). LC-HRMS identifies metabolites like hydroxylated phenethyl derivatives .
- Biological Targets : The compound inhibits fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Molecular docking studies suggest binding affinity (<i>K</i> ~5 nM) to active-site heme .
Data Contradictions and Validation
- Spectral Interpretation : Conflicting NMR shifts reported for tetrafluoroethoxy groups (δ -120 vs. -140 ppm) may arise from solvent polarity or concentration effects. Validate with computational chemistry (DFT calculations) .
- Environmental Half-Life : Discrepancies in photolysis rates (t = 2–10 days) highlight the need for standardized testing conditions (e.g., UV intensity, pH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
